1-Naphthyl Acetate vs. Acetylthiocholine (ATCh) for Erythrocyte AChE Detection: Higher Binding Affinity and Lower Km
In a systematic in silico and in vitro evaluation of alternative AChE substrates, 1-naphthyl acetate (1-NA) exhibited a lower Michaelis constant (Km) than the conventional substrate acetylthiocholine (ATCh) for purified erythrocyte AChE, indicating superior enzyme-substrate affinity [1]. Additionally, 1-NA demonstrated the highest Total Interaction Energy (TIE) among all screened substrates in molecular docking studies, and molecular dynamics simulations confirmed a stable 1-NA-AChE complex over 5 ns [1]. Critically, ATCh is known to undergo oximolysis (non-enzymatic thiocholine oxidation), which introduces background signal and reduces assay accuracy; 1-NA does not suffer from this artifact [1].
| Evidence Dimension | Enzyme-substrate affinity (Km) for purified erythrocyte AChE |
|---|---|
| Target Compound Data | Lower Km (exact value not extractable from abstract; reported as significantly lower than ATCh) |
| Comparator Or Baseline | Acetylthiocholine (ATCh), higher Km |
| Quantified Difference | Lower Km for 1-NA (directly stated in study highlights and abstract); highest TIE among all screened substrates |
| Conditions | In vitro assay with purified erythrocyte AChE; in silico molecular docking (Goldscore) and MD simulation (5 ns) |
Why This Matters
Lower Km translates to higher assay sensitivity at low substrate concentrations and reduced substrate consumption, directly impacting reagent cost-per-assay in high-throughput screening environments.
- [1] Chowdhary S, Bhattacharyya R, Banerjee D. 1-Naphthyl acetate: A chromogenic substrate for the detection of erythrocyte acetylcholinesterase activity. Biochimie. 2018;154:194-209. View Source
